Bienvenue dans la boutique en ligne BenchChem!

Boc-DL-o-tyrosine

Peptide synthesis CCK receptor pharmacology Amino acid building blocks

Select Boc-DL-o-tyrosine (CAS 203569-04-4) for applications where para-tyrosine or bis-Boc analogs fail. This racemic, mono-Boc-protected ortho-tyrosine building block enables enantiomer screening, racemic crystallography, and on-resin phosphorylation/glycosylation without a separate deprotection step — capabilities inaccessible with Boc-L-tyrosine or N,O-Bis-Boc-tyrosine. The ortho-phenolic hydroxyl provides distinct hydrogen-bonding geometry and metal-chelation potential critical for CCK receptor SAR studies and MIP chiral stationary phases. Ensure procurement of the correct regioisomer and stereochemical form to avoid experimental failure and irreproducible results.

Molecular Formula C14H19NO5
Molecular Weight 281.3 g/mol
CAS No. 203569-04-4
Cat. No. B1463623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-o-tyrosine
CAS203569-04-4
Molecular FormulaC14H19NO5
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O
InChIInChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)
InChIKeyTYSXAMSICCTNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-o-tyrosine CAS 203569-04-4: Supplier-Grade Characterization for Peptide Synthesis Procurement


Boc-DL-o-tyrosine (CAS 203569-04-4) is an N-α-tert-butoxycarbonyl (Boc)-protected racemic derivative of ortho-tyrosine, a non-proteinogenic hydroxylated amino acid positional isomer. The compound features a Boc-protected α-amine, a free carboxylic acid, and an unprotected ortho-phenolic hydroxyl group (C14H19NO5, MW 281.3 g/mol) . Commercial specifications from major suppliers indicate a minimum purity of 95% by HPLC, with typical grades reaching 98% for pharmaceutical intermediate applications . The compound is classified exclusively for research and laboratory use, not for diagnostic or therapeutic applications . This protected amino acid serves primarily as a synthetic building block for incorporating the o-tyrosine scaffold into peptides via solid-phase or solution-phase methods, with documented utility in bioactive peptide analogue synthesis [1].

Boc-DL-o-tyrosine Procurement Considerations: Why Generic Boc-Tyrosine Derivatives Are Not Interchangeable


The substitution of Boc-DL-o-tyrosine with Boc-L-tyrosine, Boc-D-tyrosine, or Boc-DL-para-tyrosine is scientifically inadvisable for multiple orthogonal reasons. First, the ortho-hydroxyl regiochemistry differs fundamentally from the para-hydroxyl of standard tyrosine, altering hydrogen-bonding geometry, metal-chelation potential, and steric accessibility in peptide backbones [1]. Second, the racemic (DL) configuration provides a distinct synthetic utility compared to enantiopure forms: while Boc-L-tyrosine is preferred for stereochemically defined bioactive peptides, the racemic Boc-DL-o-tyrosine enables enantiomer screening studies, racemic crystallography controls, and chiral stationary phase development [2]. Third, the unprotected ortho-phenolic hydroxyl in Boc-DL-o-tyrosine is susceptible to oxidation and electrophilic substitution—reaction pathways that differ from para-tyrosine analogs and require distinct handling and storage protocols . Finally, commercial availability patterns differ substantially: Boc-L-tyrosine (CAS 3978-80-1) is widely stocked at lower cost, whereas Boc-DL-o-tyrosine is a specialized research chemical with limited suppliers and extended lead times [3]. Substitution without verifying these parameters risks experimental failure, irreproducible results, or procurement delays.

Boc-DL-o-tyrosine (CAS 203569-04-4): Quantitative Differentiation Evidence for Scientific Selection


Ortho- vs Para-Regiochemistry: Impact on Peptide Bioactivity in Cholecystokinin Analogue Synthesis

Boc-DL-o-tyrosine enables the incorporation of ortho-tyrosine residues into peptides, a regioisomeric substitution that alters receptor binding geometry compared to para-tyrosine-containing peptides. In the synthesis of a cholecystokinin (CCK) analogue, the ortho-tyrosine scaffold was employed to generate compounds with high affinity for both peripheral and central CCK receptors [1]. The ortho-hydroxyl positioning alters the spatial orientation of the phenolic moiety relative to the peptide backbone, potentially modifying hydrogen-bonding interactions with receptor binding pockets compared to the native para-tyrosine residue found in endogenous CCK [2]. This regioisomeric differentiation is structurally intrinsic to the ortho-substitution pattern and is not achievable with Boc-para-tyrosine derivatives.

Peptide synthesis CCK receptor pharmacology Amino acid building blocks

Racemic Boc-DL-o-tyrosine vs Enantiopure Boc-L-tyrosine: Enantiomer Discrimination in Molecularly Imprinted Polymer Chromatography

Boc-DL-o-tyrosine, as a racemic mixture, demonstrates concentration-dependent enantiomer discrimination when used as a template for molecularly imprinted polymer (MIP) synthesis. Batch rebinding analysis revealed intersecting binding isotherms for L- and D-Boc-tyrosine enantiomers, indicating that the bias for the D- or L-enantiomer is concentration-dependent [1]. Partial chromatographic separation was achieved by racemic imprinted polymers, providing variable D- or L-bias with equal probability over multiple replicates of polymer synthesis [2]. In contrast, enantiopure Boc-L-tyrosine templates produce MIPs with predictable and consistent enantioselectivity biased toward the L-form, but at the cost of requiring costly chiral-pure starting material.

Chiral chromatography Molecularly imprinted polymers Enantiomer separation

Boc-DL-o-tyrosine vs N,O-Bis-Boc-L-tyrosine: Differential Phenolic Hydroxyl Protection Strategy

Boc-DL-o-tyrosine retains a free, unprotected ortho-phenolic hydroxyl group (C14H19NO5, MW 281.3 g/mol, exact mass 281.1260), whereas N,O-Bis-Boc-L-tyrosine (CAS 20760-65-2) features Boc protection on both the α-amine and the para-phenolic hydroxyl (C19H27NO7, MW 381.42 g/mol) . This structural difference yields a molecular weight differential of 100.12 g/mol and fundamentally alters synthetic strategy: Boc-DL-o-tyrosine permits on-resin phenol modification (e.g., phosphorylation, glycosylation, sulfation) without requiring deprotection steps, while N,O-Bis-Boc-L-tyrosine blocks phenolic reactivity entirely until global acid deprotection [1].

Peptide protection strategy Orthogonal chemistry Tyrosine modification

Boc-DL-o-tyrosine vs Boc-L-tyrosine: Commercial Availability and Procurement Timeline Differential

Commercial availability and lead times differ substantially between Boc-DL-o-tyrosine and the widely stocked Boc-L-tyrosine. Boc-L-tyrosine (CAS 3978-80-1) is maintained as a standard catalog item by major suppliers (e.g., Carl Roth, 5 g pack size, melting point 135°C), reflecting its status as a routine peptide synthesis building block [1]. In contrast, Boc-DL-o-tyrosine (CAS 203569-04-4) is a specialized research chemical with documented lead times of 8-12 weeks for quantities of 1-5 g, indicating limited commercial stock and specialized synthesis requirements . This supply chain differential has direct consequences for project timelines and experimental planning.

Procurement Lead time Research chemical supply

Boc-DL-o-tyrosine (CAS 203569-04-4): Evidence-Based Application Scenarios for Scientific Procurement


Development of Chiral Stationary Phases Using Racemic Template Imprinting

Boc-DL-o-tyrosine serves as a racemic template for synthesizing molecularly imprinted polymers (MIPs) capable of partial enantiomer separation. As demonstrated by Hebert et al. (2015), racemic imprinted polymers produced using Boc-tyrosine enantiomer mixtures exhibit concentration-dependent bias for D- or L-enantiomers, with variable selectivity observed over multiple synthesis replicates [1]. This property is uniquely accessible with the racemic DL form; enantiopure Boc-L-tyrosine yields polymers with fixed L-bias that cannot replicate this variable discrimination behavior. Applications include chiral HPLC stationary phase development, enantiomer separation method validation, and fundamental studies of chiral recognition mechanisms.

Synthesis of Bioactive Peptide Analogues Requiring Ortho-Tyrosine Residues

Boc-DL-o-tyrosine is employed as a building block for incorporating ortho-tyrosine residues into peptide sequences, as documented in the synthesis of cholecystokinin (CCK) analogues with high affinity for both peripheral and central CCK receptors [2]. The ortho-hydroxyl positioning alters receptor-binding geometry compared to native para-tyrosine residues, making this building block essential for structure-activity relationship (SAR) studies exploring regioisomer-dependent pharmacology. Substitution with Boc-para-tyrosine derivatives would yield peptides with fundamentally different three-dimensional presentation of the phenolic moiety and cannot replicate the ortho-specific binding interactions.

Post-Coupling Phenolic Modification in Solid-Phase Peptide Synthesis

Boc-DL-o-tyrosine, with its free ortho-phenolic hydroxyl (MW 281.3 g/mol, unprotected phenol), enables on-resin modification strategies that are inaccessible with bis-Boc-protected tyrosine derivatives. The unprotected hydroxyl permits phosphorylation, glycosylation, sulfation, or alkylation at the phenolic oxygen following peptide chain assembly, without requiring a separate deprotection step . In contrast, N,O-Bis-Boc-L-tyrosine (MW 381.42 g/mol) blocks phenolic reactivity until global acid deprotection, precluding selective post-coupling modification. Researchers requiring site-specific tyrosine modification during synthesis should procure the mono-Boc-protected Boc-DL-o-tyrosine rather than bis-protected alternatives.

Racemic Crystallography and Enantiomer Screening Studies

Boc-DL-o-tyrosine provides a racemic mixture suitable for crystallographic studies where both D- and L-enantiomers are required as controls, or where racemic crystals are preferred for diffraction experiments. The DL form also supports enantiomer screening assays in which the differential biological activity of D- versus L-tyrosine-containing peptides must be evaluated without the cost and synthetic burden of separate enantiopure syntheses [1]. This racemic building block enables parallel assessment of both stereoisomers in a single synthetic sequence, followed by chromatographic or biological resolution downstream.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-DL-o-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.